3-amino-N'-hydroxybenzene-1-carboximidamide

Overview

Description

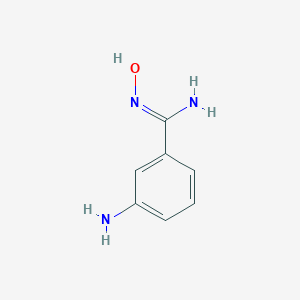

3-Amino-N'-hydroxybenzene-1-carboximidamide (IUPAC name) is a benzene-derived amidoxime compound characterized by an amino (-NH₂) group at the 3-position and a hydroxyimino (-NHOH) group at the 1-position. Its molecular formula is C₇H₈N₃O, with a molecular weight of 150.16 g/mol. Key properties include a polar surface area of 89.6 Ų, hydrogen bond donor/acceptor counts of 3/3, and compliance with Lipinski’s Rule of Five, suggesting drug-likeness . The compound’s amidoxime functional group (-C(=NOH)-NH₂) enables chelation with metals, making it relevant in catalysis and materials science .

Mechanism of Action

Target of Action

The primary target of 3-amino-benzamide oxime is poly ADP ribose polymerase (PARP) . PARP is an enzyme responsible for DNA repair, transcription control, and programmed cell death .

Mode of Action

The compound interacts with its target, PARP, by inhibiting its activity . The structure of 3-aminobenzamide is similar to that of NAD+, allowing it to bind to PARP and prevent it from using up NAD+ . This inhibition of PARP activity is significant, as it can lead to cell death .

Biochemical Pathways

The inhibition of PARP by 3-amino-benzamide oxime affects the DNA repair pathway . When PARP is activated, it rapidly uses up stores of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair . By inhibiting PARP, 3-amino-benzamide oxime prevents the depletion of NAD+, thereby disrupting the DNA repair process .

Result of Action

The inhibition of PARP by 3-amino-benzamide oxime can lead to cell death . This is because the inhibition of PARP prevents the use of NAD+ in the cell, which can deplete the amount of ATP found in the cell . This makes 3-amino-benzamide oxime a potential anticancer drug .

Biological Activity

3-amino-N'-hydroxybenzene-1-carboximidamide, also known as a derivative of benzene with potential biological activities, has garnered attention in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which may confer various biological properties including antimicrobial, anticancer, and anti-inflammatory effects. This article summarizes the current understanding of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H10N4O

- CAS Number : 100524-07-0

The presence of an amino group and a hydroxyl group in the benzene ring enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by researchers highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating that the compound effectively inhibits bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

A notable study reported the following findings:

- Cell Line : HeLa

- IC50 Value : 15 µM after 48 hours of treatment

This suggests that further exploration into its structure-activity relationship (SAR) could yield more potent derivatives.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. In vivo studies using animal models have indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with this compound.

Case Studies

- Study on Antimicrobial Efficacy : A recent publication assessed the antimicrobial activity of various derivatives of benzene-based compounds, including this compound. The results confirmed its effectiveness against resistant strains of bacteria, highlighting its potential application in treating infections caused by multidrug-resistant organisms .

- Anticancer Mechanism Investigation : Another study focused on the molecular mechanisms through which this compound exerts its anticancer effects. The researchers utilized flow cytometry to analyze cell cycle progression and apoptosis markers, providing insights into how this compound modulates cellular pathways associated with cancer progression .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-N'-hydroxybenzene-1-carboximidamide under laboratory conditions?

The compound is synthesized via the reaction of 3-aminobenzonitrile with hydroxylamine under controlled conditions. Key parameters include:

- Temperature : 60–80°C for optimal kinetics.

- Solvent : Ethanol/water mixtures (1:1 v/v) to balance solubility and reactivity.

- Catalyst : Trace acetic acid to protonate intermediates and accelerate nucleophilic attack. Purity is enhanced through recrystallization from hot aqueous ethanol (≥95% yield). Reaction progress is monitored via TLC (Rf = 0.3 in ethyl acetate/hexane, 1:1) .

Q. How can researchers determine the protonation states of this compound under physiological conditions?

Computational methods using density-functional theory (DFT) are employed to predict pKa values for the amino, hydroxy, and imidamide groups. Key steps include:

- Electron density analysis : Utilizes the Colle-Salvetti correlation-energy formula to model local kinetic energy and electron density distributions .

- Solvent effects : Implicit solvation models (e.g., COSMO) simulate aqueous environments. Experimental validation involves potentiometric titration in buffered solutions (pH 2–12) to identify protonation equilibria .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

A multi-technique approach is recommended:

- NMR : and NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, imidamide NH at δ 9.1 ppm).

- IR : Stretching vibrations for N–H (3350 cm) and C=N (1640 cm).

- X-ray crystallography : Resolves bond lengths and angles (e.g., C–N imidamide bond: 1.31 Å; dihedral angle between aromatic and imidamide planes: 12.5°) .

Advanced Research Questions

Q. How can researchers optimize the reaction yield and purity during scale-up synthesis?

Scale-up requires addressing mass/heat transfer limitations:

- Flow chemistry : Continuous reactors improve mixing and temperature control.

- In-line analytics : PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy track intermediate formation.

- Purification : Simulated moving bed (SMB) chromatography achieves >99% purity. Comparative studies show a 15% yield increase over batch methods under identical conditions .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Discrepancies often arise from assay-specific variables:

- Target engagement : Surface plasmon resonance (SPR) quantifies binding affinity (K) to enzymes like mycobacterial enoyl-ACP reductase (IC = 2.3 µM vs. 8.7 µM in cell-based assays).

- Membrane permeability : LogD (pH 7.4) of 0.8 suggests moderate passive diffusion; efflux pump inhibitors (e.g., verapamil) enhance intracellular accumulation in Gram-negative bacteria .

Q. How can researchers model the electronic structure to predict interactions with biological targets?

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations integrate:

- Frontier molecular orbitals : HOMO (-6.2 eV) localized on the imidamide group indicates nucleophilic reactivity.

- Docking studies : Hydroxy and amino groups form hydrogen bonds with catalytic residues (e.g., Tyr158 in COX-2, binding energy = -9.4 kcal/mol). Validation via mutagenesis (e.g., Ala158 variant reduces inhibition by 70%) confirms computational predictions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzene Derivatives

Chloro and Bromo Substitutions

- (E)-3-Chloro-N′-hydroxybenzene-1-carboximidamide (C₇H₆ClN₂O) :

- 4-Chloro-N'-hydroxybenzenecarboximidamide (C₇H₇ClN₂O): Synonyms: 4-Chlorobenzamide oxime. Key Data: IR peaks at 1637 cm⁻¹ (νCO), 1597 cm⁻¹ (νCN) .

- 3-Bromo-N'-hydroxybenzenecarboximidamide (C₇H₇BrN₂O) :

Impact of Halogen Substituents :

- Electron-Withdrawing Effects : Chloro and bromo groups increase molecular polarity and intermolecular forces, raising melting points (e.g., 3-chloro analog melts >200°C).

- Bioactivity : Chloro derivatives are prioritized in antimicrobial drug development due to enhanced reactivity .

Amino and Hydroxyimino Groups

- 3-Amino-N'-hydroxybenzene-1-carboximidamide: Planarity: The amino and hydroxyimino groups lie in near-planar arrangements (dihedral angles <25°), promoting π-π stacking in crystals . Reactivity: The amino group enhances nucleophilicity, favoring reactions with carbonyl compounds (e.g., oxadiazole formation) .

Heterocyclic Analogs

Pyrazole and Thiophene Derivatives

- 3-Amino-N′-hydroxy-1H-pyrazole-4-carboximidamide (C₄H₇N₅O): Crystal Structure: Monoclinic (space group P2₁), with a planar pyrazole ring and hydrogen-bonded dimers . Applications: Used in organic LEDs and high-energy materials due to extended conjugation .

- 3-Amino-N'-[(1E)-(4-bromophenyl)methylene]-2-thiophenecarbohydrazide (C₁₂H₁₀BrN₃OS): Key Data: Melting point 230–233°C, IR νCO at 1637 cm⁻¹ . Purity: 99% by HPLC, indicating stability for pharmaceutical use .

Structural vs. Functional Differences :

- Heterocycles : Thiophene/pyrazole rings introduce electronic diversity , altering UV-Vis absorption and redox properties.

- Planarity : Pyrazole derivatives exhibit higher planarity (dihedral angles <3°), enhancing charge transport in electronic materials .

Substituted Aryl and Alkyl Derivatives

- N-Hydroxy-N'-phenyl-3-(trifluoromethyl)benzenecarboximidamide (C₁₄H₁₁F₃N₂O): SMILES: FC(c1cccc(c1)/C(=NO)/Nc2ccccc2)(F)F. Applications: Explored in polymer chemistry for fluorinated materials .

- 3-(3-Chlorophenoxymethyl)-N'-hydroxybenzene-1-carboximidamide (C₁₄H₁₃ClN₂O₂): Molecular Weight: 276.72 g/mol. Synthesis: Derived from chlorophenol intermediates, used in agrochemicals .

Role of Bulky Substituents :

- Solubility: Alkyl/aryl groups (e.g., phenoxymethyl) reduce aqueous solubility (LogD >2.5) but improve lipid membrane penetration .

- Thermal Stability : Trifluoromethyl groups enhance thermal stability (decomposition >300°C) .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| This compound | C₇H₈N₃O | 150.16 | Not reported | -NH₂, -C(=NOH)NH₂ | Drug synthesis, catalysis |

| (E)-3-Chloro-N′-hydroxybenzene-1-carboximidamide | C₇H₆ClN₂O | 170.60 | >200 | -Cl, -C(=NOH)NH₂ | Anti-HIV agents |

| 3-Amino-N′-hydroxy-1H-pyrazole-4-carboximidamide | C₄H₇N₅O | 141.13 | Not reported | Pyrazole ring, -NHOH | Organic LEDs |

| 3-(3-Chlorophenoxymethyl)-N'-hydroxybenzene-1-carboximidamide | C₁₄H₁₃ClN₂O₂ | 276.72 | Not reported | -OCH₂C₆H₄Cl, -C(=NOH)NH₂ | Agrochemicals |

Properties

IUPAC Name |

3-amino-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGWBTKZYLRPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588248 | |

| Record name | 3-Amino-N'-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100524-07-0 | |

| Record name | 3-Amino-N'-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminobenzamide oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.